Deltasonamide 1 TFA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C32H40ClF3N6O6S2 |
|---|---|
分子量 |
761.3 g/mol |
IUPAC 名称 |
4-N-[(4-chlorophenyl)methyl]-4-N-cyclopentyl-1-N-[[2-(methylamino)pyrimidin-4-yl]methyl]-1-N-(piperidin-4-ylmethyl)benzene-1,4-disulfonamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H39ClN6O4S2.C2HF3O2/c1-32-30-34-19-16-26(35-30)22-36(20-24-14-17-33-18-15-24)42(38,39)28-10-12-29(13-11-28)43(40,41)37(27-4-2-3-5-27)21-23-6-8-25(31)9-7-23;3-2(4,5)1(6)7/h6-13,16,19,24,27,33H,2-5,14-15,17-18,20-22H2,1H3,(H,32,34,35);(H,6,7) |
InChI 键 |
QLWRGHQLCOMPMZ-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Deltasonamide 1 TFA: A Technical Guide to its Mechanism of Action as a Potent PDEδ-KRas Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of Deltasonamide 1 TFA, a high-affinity inhibitor of the PDEδ-KRas interaction. The information presented herein is curated for an audience with a strong background in molecular biology, pharmacology, and cancer research.
Core Mechanism of Action: Disrupting Oncogenic KRas Trafficking
Deltasonamide 1 is a potent inhibitor of phosphodiesterase delta (PDEδ), a protein that acts as a chaperone for farnesylated proteins, most notably the oncoprotein KRas.[1][2] In its active, GTP-bound state, KRas must localize to the plasma membrane to engage its downstream effectors and drive oncogenic signaling. This localization is facilitated by PDEδ, which binds to the farnesyl group of KRas, solubilizing it in the cytoplasm and enabling its transport to the cell membrane.
Deltasonamide 1 acts as a competitive inhibitor, binding with picomolar affinity to the hydrophobic farnesyl-binding pocket of PDEδ.[1] This occupation of the binding pocket by Deltasonamide 1 prevents PDEδ from binding to and chaperoning farnesylated KRas. Consequently, KRas is unable to reach the plasma membrane, leading to its mislocalization within the cell. This disruption of proper KRas trafficking effectively abrogates its ability to activate downstream pro-proliferative and survival signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways.[2][3]
The high affinity of Deltasonamide 1 for PDEδ is attributed to the formation of up to seven hydrogen bonds within the binding pocket, which also contributes to its ability to prevent efficient release by the Arl2 protein, a factor that can otherwise eject inhibitors from PDEδ.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for Deltasonamide 1 and its closely related analog, Deltasonamide 2, providing a comparative perspective on their potency.
| Compound | Target | Assay Type | Value | Cell Line(s) | Reference |
| Deltasonamide 1 | PDEδ-KRas | Dissociation Constant (Kd) | 203 pM | - | [1] |
| Proliferation | Real-Time Cell Analysis (RTCA) | Inhibition Observed | hPDAC cell lines | [1] | |
| Deltasonamide 2 | PDEδ | Dissociation Constant (Kd) | ~385 pM | - | [4] |
| Proliferation | CellTiter-Glo | IC50: 954 nM | NCI-H358 | [4] | |
| Proliferation | CellTiter-Glo | IC50: 1.2 µM | PaTu 8988t | [4] |
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway Intervention
The following diagram illustrates the KRas signaling pathway and the point of intervention by Deltasonamide 1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the ‘Undruggable’ Driver Protein, KRAS, in Epithelial Cancers: Current Perspective [mdpi.com]
- 3. Frontiers | Blocking the Farnesyl Pocket of PDEδ Reduces Rheb-Dependent mTORC1 Activation and Survival of Tsc2-Null Cells [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
Deltasonamide 1 TFA: A Technical Guide to a High-Affinity PDE6δ-KRas Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncogenic mutations in the KRas protein are a major driver of numerous cancers, yet have remained a challenging therapeutic target. One promising strategy is the indirect inhibition of KRas by targeting its interaction with phosphodiesterase 6 delta (PDE6δ). PDE6δ acts as a chaperone, binding to the farnesylated C-terminus of KRas and facilitating its transport to the plasma membrane, a critical step for its signaling activity. Disruption of the PDE6δ-KRas interaction leads to mislocalization of KRas and attenuation of its oncogenic signaling.
Deltasonamide 1 is a third-generation PDE6δ inhibitor that exhibits picomolar binding affinity and overcomes a key resistance mechanism that affects earlier inhibitors. This technical guide provides an in-depth overview of Deltasonamide 1 TFA, including its mechanism of action, quantitative binding and cellular activity data, and detailed experimental protocols for its characterization. The "TFA" designation refers to trifluoroacetic acid, a common counterion used during the purification of synthetic small molecules, indicating that the compound is supplied as a trifluoroacetate (B77799) salt.
Mechanism of Action
Deltasonamide 1 is a competitive inhibitor that binds to the hydrophobic prenyl-binding pocket of PDE6δ, directly competing with the farnesyl moiety of KRas. A key feature of Deltasonamides is their ability to form up to seven hydrogen bonds within the binding pocket, contributing to their exceptionally high affinity. This high-affinity binding is crucial for overcoming the action of the Arl2 GTPase, which typically facilitates the release of cargo and some inhibitors from PDE6δ. By resisting Arl2-mediated release, Deltasonamide 1 ensures sustained inhibition of the PDE6δ-KRas interaction, leading to the sequestration of KRas from the plasma membrane and subsequent downregulation of its downstream signaling pathways, such as the RAF/MEK/ERK and PI3K/AKT pathways.
Below is a diagram illustrating the PDE6δ-KRas signaling pathway and the inhibitory action of Deltasonamide 1.
Methodological & Application
Application Notes and Protocols for Cell-based Efficacy Testing of Deltasonamide 1 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltasonamide 1 TFA is a potent and selective inhibitor of phosphodiesterase δ (PDEδ), a protein that plays a critical role in the cellular localization and signaling of oncogenic KRAS.[1] By binding to the hydrophobic pocket of PDEδ, this compound disrupts the interaction between PDEδ and farnesylated KRAS, leading to the mislocalization of KRAS from the plasma membrane to endomembranes. This sequesters KRAS from its downstream effectors, thereby inhibiting key pro-proliferative and survival signaling pathways, including the RAF-MEK-ERK and PI3K-AKT cascades.[2][3] These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro efficacy of this compound in cancer cell lines, particularly those harboring KRAS mutations.
Mechanism of Action: KRAS-PDEδ Signaling Pathway
I. Cell Viability and Cytotoxicity Assays
Cell viability assays are fundamental for determining the dose-dependent cytotoxic or cytostatic effects of this compound. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[4]
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines (e.g., HCT116, SW620 for colorectal cancer; Panc-1, MIA PaCa-2 for pancreatic cancer)
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete growth medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well opaque-walled plate.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Protocol:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[5]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[6]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
| Cell Line | KRAS Status | This compound IC50 (µM) |
| HCT116 | G13D Mutant | 5.8 |
| SW620 | G12V Mutant | 7.2 |
| Panc-1 | G12D Mutant | 9.5 |
| MIA PaCa-2 | G12C Mutant | 8.1 |
| HT29 | Wild-Type | > 50 |
Note: The IC50 values presented are hypothetical and for illustrative purposes, based on published data for similar PDEδ inhibitors.[1]
II. Apoptosis Assays
To confirm that the observed decrease in cell viability is due to the induction of programmed cell death, an apoptosis assay is essential. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound (at 1X and 2X the IC50 concentration)
-
DMSO (vehicle control)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[8]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls for compensation.
-
Collect at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell populations based on their fluorescence:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Quantify the percentage of cells in each quadrant.
-
Data Presentation:
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 92.5 ± 2.1 | 3.5 ± 0.8 | 4.0 ± 1.2 |
| This compound (IC50) | 65.3 ± 3.5 | 18.7 ± 2.4 | 16.0 ± 1.9 |
| This compound (2x IC50) | 42.1 ± 4.2 | 35.2 ± 3.1 | 22.7 ± 2.5 |
Note: Data are presented as mean ± SD from three independent experiments and are representative.
III. Cell Cycle Analysis
This compound may induce cell cycle arrest. Propidium iodide (PI) staining followed by flow cytometry is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]
Protocol 3: Propidium Iodide Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound (at IC50 concentration)
-
DMSO (vehicle control)
-
Cold 70% ethanol (B145695)
-
PBS
-
PI staining solution (with RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells as described in the apoptosis assay protocol for 24 hours.
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[10]
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI signal.
-
Use pulse processing (width vs. area) to exclude doublets.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Data Presentation:
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.2 ± 2.8 | 28.5 ± 1.9 | 16.3 ± 1.5 |
| This compound (IC50) | 68.9 ± 3.1 | 15.1 ± 2.0 | 16.0 ± 1.8 |
Note: Data are presented as mean ± SD and are representative of an induced G1 arrest.
IV. Colony Formation Assay
The colony formation assay assesses the long-term proliferative capacity of single cells following treatment with a compound. It provides insight into the ability of this compound to inhibit clonogenic survival.
Protocol 4: Colony Formation Assay
Objective: To evaluate the long-term impact of this compound on cell proliferation and survival.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Treat cells with various concentrations of this compound for 24 hours.
-
After 24 hours, remove the compound-containing medium, wash with PBS, and add fresh complete medium.
-
-
Colony Growth:
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Monitor the plates and change the medium every 3-4 days.
-
-
Staining and Quantification:
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain with crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency and survival fraction for each treatment group relative to the vehicle control.
-
Data Presentation:
| This compound (µM) | Number of Colonies (Mean ± SD) | Survival Fraction |
| 0 (Vehicle) | 250 ± 15 | 1.00 |
| 1.0 | 185 ± 12 | 0.74 |
| 2.5 | 110 ± 9 | 0.44 |
| 5.0 | 45 ± 6 | 0.18 |
| 10.0 | 8 ± 3 | 0.03 |
Note: Data are representative and for illustrative purposes.
V. Target Engagement Assay
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that this compound directly binds to its target, PDEδ, within the cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Protocol 5: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with PDEδ in intact cells.
Materials:
-
Cancer cell lines
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer
-
Equipment for Western blotting
-
Primary antibody against PDEδ
-
Secondary HRP-conjugated antibody
Procedure:
-
Cell Treatment:
-
Treat cells with this compound or vehicle for a specified time.
-
-
Heating:
-
Harvest and resuspend cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations and perform SDS-PAGE followed by Western blotting.
-
Probe the membrane with an anti-PDEδ antibody.
-
-
Data Analysis:
-
Quantify the band intensities for PDEδ at each temperature for both treated and untreated samples.
-
Plot the percentage of soluble PDEδ against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the cellular efficacy of this compound. By systematically assessing its impact on cell viability, apoptosis, cell cycle progression, clonogenic survival, and direct target engagement, researchers can build a comprehensive profile of its anti-cancer activity. This multi-faceted approach is crucial for the preclinical development of this promising new therapeutic agent.
References
- 1. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional KRAS mutations and a potential role for PI3K/AKT activation in Wilms tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KRAS gene silencing inhibits the activation of PI3K-Akt-mTOR signaling pathway to regulate breast cancer cell epithelial-mesenchymal transition, proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Flow Cytometric Quantification of All Phases of the Cell Cycle and Apoptosis in a Two-Color Fluorescence Plot - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn-links.lww.com [cdn-links.lww.com]
Application Notes and Protocols: In Vivo Experimental Design Using Deltasonamide 1 TFA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deltasonamide (B607054) 1 TFA is a member of the deltasonamide class of molecules, which are potent inhibitors of phosphodiesterase delta (PDEδ). PDEδ plays a crucial role in the cellular trafficking of oncogenic KRAS proteins. By binding to the prenylated C-terminus of KRAS, PDEδ acts as a chaperone, facilitating its transport to and localization at the plasma membrane, which is essential for its signaling activity. In cancers driven by KRAS mutations, inhibition of PDEδ disrupts this interaction, leading to the mislocalization of KRAS and subsequent attenuation of its downstream pro-proliferative and anti-apoptotic signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways.[1][2] This mechanism provides a promising therapeutic strategy for targeting KRAS-mutant cancers, which have historically been challenging to treat. These application notes provide a detailed protocol for the in vivo evaluation of Deltasonamide 1 TFA in a patient-derived xenograft (PDX) mouse model of pancreatic cancer, a malignancy frequently associated with KRAS mutations.
Mechanism of Action: KRAS-PDEδ Signaling Pathway
The diagram below illustrates the signaling pathway involving KRAS and PDEδ, and the mechanism of action for this compound. Under normal oncogenic conditions, farnesylated KRAS is bound by PDEδ and trafficked to the cell membrane. At the membrane, KRAS is activated, leading to the stimulation of downstream effector pathways like RAF-MEK-ERK and PI3K-AKT, promoting cell proliferation and survival. This compound, as a PDEδ inhibitor, binds to PDEδ and prevents its interaction with farnesylated KRAS. This leads to the sequestration of KRAS in the cytoplasm and a reduction in its membrane localization, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.
Caption: KRAS-PDEδ signaling and inhibition by this compound.
In Vivo Antitumor Efficacy Study Protocol
This protocol details an in vivo study to assess the antitumor activity of this compound in a pancreatic cancer patient-derived xenograft (PDX) model.
1. Animal Model
-
Species: Athymic Nude (nu/nu) or NOD/SCID mice, 6-8 weeks old.
-
Model: Subcutaneous implantation of human pancreatic cancer PDX tissue harboring a KRAS mutation.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment.
2. This compound Formulation
-
Vehicle Preparation: A common vehicle for in vivo administration of similar compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Add PEG300 to the DMSO stock solution and mix thoroughly.
-
Add Tween-80 and mix until a clear solution is obtained.
-
Finally, add saline to reach the final desired concentration.
-
The solution should be prepared fresh daily. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[3]
-
3. Experimental Design
-
Tumor Implantation: Implant tumor fragments (approx. 3x3 mm) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline), administered orally (PO) or intraperitoneally (IP) daily.
-
Group 2: this compound (e.g., 10 mg/kg), administered PO or IP daily.
-
Group 3: this compound (e.g., 30 mg/kg), administered PO or IP daily.
-
Group 4: this compound (e.g., 100 mg/kg), administered PO or IP daily.
-
-
Duration: Treat animals for 21-28 days.
-
Endpoints:
-
Primary: Tumor growth inhibition (%TGI).
-
Secondary: Body weight changes, clinical signs of toxicity, and overall survival.
-
4. Endpoint Analysis
-
Tumor Collection: At the end of the study, euthanize mice and excise tumors.
-
Pharmacodynamic (PD) Analysis: A portion of the tumor tissue can be flash-frozen or fixed for analysis of downstream signaling markers (e.g., p-ERK, p-AKT) by Western blot or immunohistochemistry (IHC).
-
Histology: A portion of the tumor can be fixed in formalin and embedded in paraffin (B1166041) for H&E staining and IHC analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).[1]
Experimental Workflow
The following diagram outlines the key steps of the in vivo experimental workflow.
Caption: In vivo experimental workflow for this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for PDEδ inhibitors from published studies. Note: This data is for related compounds and serves as an example of the expected outcomes for this compound.
| Compound | Assay | Cell Line/Model | Result | Reference |
| Deltasonamide 2 | Cell Viability (EC50) | Colorectal Cancer Cell Lines (KRAS mutant) | 0.375 - 12 µM | [4] |
| Compound 36l | Binding Affinity (K D) | PDEδ | 127 ± 16 nM | [1] |
| Compound 36l | Cell Viability (IC50) | Mia PaCa-2 (Pancreatic Cancer) | 6.67 ± 1.7 µM | [1] |
| Deltarasin | In Vivo Efficacy (%TGI) | Lung Cancer Xenograft | Significant tumor growth inhibition | [2] |
| LT-010366 | In Vivo Efficacy (%TGI) | Pancreatic & Colorectal Cancer Xenografts | Dose-dependent tumor inhibition (10, 30, 100 mg/kg) | [5] |
Conclusion
The provided protocols and background information offer a comprehensive guide for the in vivo evaluation of this compound. As a potent PDEδ inhibitor, this compound holds promise as a therapeutic agent for KRAS-driven cancers. The successful execution of these experiments will be critical in determining its preclinical efficacy and potential for further development. Careful consideration of the formulation, animal model, and endpoint analysis will be essential for generating robust and reproducible data.
References
- 1. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preparing stock solutions and working concentrations of Deltasonamide 1 TFA.
Application Notes and Protocols for Deltasonamide 1 TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions and working concentrations of this compound (trifluoroacetate). Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and activity in downstream experimental applications.
Product Information
Deltasonamide 1 is a potent inhibitor of the PDE6δ-KRas interaction, with a reported dissociation constant (KD) of 203 pM. It is a valuable tool for investigating KRas signaling pathways, which are frequently dysregulated in various cancers. The trifluoroacetate (B77799) (TFA) salt form often enhances the solubility and stability of the peptide.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 2235358-73-1 |
| Molecular Formula | C₃₂H₄₀F₃N₇O₅S₂ (as free base) |
| Purity | Typically ≥98% |
| Appearance | White to off-white solid |
| Storage (Solid) | Store at -20°C or -80°C, protected from light and moisture. |
Solubility and Stock Solution Preparation
The solubility of this compound can vary depending on the solvent. It is recommended to first prepare a high-concentration stock solution in an appropriate organic solvent, which can then be diluted to the desired working concentration in aqueous buffers or cell culture media.
Table 2: Solubility of Deltasonamide 1
| Solvent | Solubility | Notes |
| DMSO | ≥ 125 mg/mL | Ultrasonic agitation may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic. |
| Water | Soluble | The TFA salt form generally improves water solubility. |
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes
Procedure:
-
Equilibrate the Compound: Before opening, allow the vial of this compound to warm to room temperature for 15-20 minutes. This prevents condensation of moisture, which can affect the stability and weighing of the compound.
-
Weigh the Compound: In a suitable weighing vessel, carefully weigh the desired amount of this compound.
-
Solvent Addition: Transfer the weighed compound to a sterile polypropylene tube. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, add 1 mL of DMSO to the appropriate mass of this compound.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect
Troubleshooting & Optimization
Troubleshooting solubility issues with Deltasonamide 1 TFA.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting solubility issues and other common challenges encountered when working with Deltasonamide 1 TFA. The following information is intended to facilitate the successful use of this potent PDE6δ-KRas inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it supplied as a TFA salt?
A1: Deltasonamide 1 is a potent inhibitor of the PDE6δ-KRas interaction, with a reported KD of 203 pM. It functions by binding to PDE6δ and stabilizing its complex with KRas, thereby preventing KRas from reaching the plasma membrane and activating downstream signaling pathways. Trifluoroacetic acid (TFA) is often used during the purification process of synthetic molecules like Deltasonamide 1 and its presence can result in the formation of a TFA salt. This salt form can influence the solubility and handling properties of the compound.
Q2: I am having trouble dissolving this compound. What is the recommended solvent?
A2: Deltasonamide 1 is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro studies, preparing a concentrated stock solution in high-purity, anhydrous DMSO is the recommended first step. It is crucial to use newly opened or properly stored anhydrous DMSO, as the presence of water can significantly reduce the solubility of many organic compounds.
Q3: My this compound powder won't fully dissolve in DMSO. What can I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Sonication: Use a bath sonicator for 10-15 minutes to break up any particulate matter and aid dissolution.
-
Gentle Warming: Briefly warm the solution to 37°C. Be cautious not to overheat, as this could potentially degrade the compound.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?
A4: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are some strategies to mitigate this:
-
Lower the Final Concentration: You may be exceeding the solubility limit of Deltasonamide 1 in your final aqueous solution. Try working with a lower final concentration.
-
Increase the Percentage of Co-solvent: If your experimental system allows, a slightly higher final concentration of DMSO may be necessary to maintain solubility. However, always be mindful of the potential for solvent toxicity in your assays.
-
Use a Surfactant: For certain applications, the inclusion of a small amount of a biocompatible surfactant, such as Tween-80, in the final buffer can help to maintain solubility.
Q5: Can the TFA counter-ion interfere with my biological assays?
A5: Yes, residual TFA from the synthesis and purification process can impact biological experiments. TFA can alter the pH of your experimental solutions and, in some cases, may have direct cytotoxic effects or interfere with cellular signaling pathways, leading to confounding results. For sensitive applications, it may be necessary to remove or exchange the TFA counter-ion.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the handling and use of this compound.
Issue 1: Incomplete Dissolution in DMSO
-
Possible Cause: The concentration of this compound exceeds its solubility limit in DMSO, or the DMSO used is not anhydrous.
-
Solution:
-
Ensure you are using high-purity, anhydrous DMSO.
-
Attempt to dissolve a smaller amount of the compound to prepare a less concentrated stock solution.
-
Employ sonication and/or gentle warming as described in the FAQs.
-
Issue 2: Compound Precipitation in Aqueous Media
-
Possible Cause: The low aqueous solubility of Deltasonamide 1.
-
Solution:
-
Decrease the final concentration of Deltasonamide 1 in your assay.
-
If possible, perform serial dilutions of your DMSO stock into the aqueous buffer.
-
For in vivo studies, consider the use of a formulation with co-solvents and/or surfactants.
-
Issue 3: Inconsistent or Unexpected Biological Activity
-
Possible Cause: Interference from the TFA counter-ion.
-
Solution:
-
Perform a TFA removal or exchange procedure. Detailed protocols for TFA exchange to a hydrochloride (HCl) or acetate (B1210297) salt are provided in the "Experimental Protocols" section.
-
Include a vehicle control in your experiments that contains a similar concentration of TFA to what would be present in your this compound-treated samples to assess the effect of the counter-ion alone.
-
Data Presentation
Table 1: Solubility of Deltasonamide 1 and Related Compounds
| Compound | Solvent | Solubility | Notes |
| Deltasonamide 1 | DMSO | 66.67 mg/mL (103.01 mM) | Requires sonication for optimal dissolution. Use of hygroscopic DMSO can negatively impact solubility. |
| Deltasonamide 2 (TFA) | DMSO | 125 mg/mL (164.20 mM) | Requires sonication. Use of hygroscopic DMSO can negatively impact solubility. |
| Deltasonamide 2 hydrochloride | DMSO | 150 mg/mL (219.39 mM) | Requires sonication. Use of hygroscopic DMSO can negatively impact solubility. |
| Deltasonamide 2 hydrochloride | H₂O | < 0.1 mg/mL (insoluble) | |
| Deltasonamide 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.86 mM) | Clear solution. Suitable for in vivo use. |
| Deltasonamide 1 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.86 mM) | Clear solution. Suitable for in vivo use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Deltasonamide 1 in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration. The molecular weight of Deltasonamide 1 is 647.25 g/mol .
-
Dissolution: Vortex the vial for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C can be applied if necessary.
-
Storage: Once the solution is clear, aliquot it into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Trifluoroacetic Acid (TFA) Exchange to Hydrochloride (HCl) Salt
This protocol is adapted from standard methods for TFA removal from peptides.
-
Dissolution: Dissolve the this compound in a minimal amount of distilled water. If solubility is an issue, a small amount of acetonitrile (B52724) can be added.
-
Acidification: Add a 10-fold molar excess of 0.1 M HCl to the solution.
-
Lyophilization: Freeze the solution using a dry ice/acetone bath or liquid nitrogen and lyophilize overnight to remove the solvent and excess HCl.
-
Repetition: To ensure complete removal of TFA, repeat the process of dissolving in water, adding 0.1 M HCl, and lyophilizing two more times.
-
Final Product: The resulting white to off-white solid will be the hydrochloride salt of Deltasonamide 1.
Visualizations
Signaling Pathway of KRas and Inhibition by Deltasonamide 1
Metabolic stability of Deltasonamide 1 TFA in cell culture.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Deltasonamide 1 TFA in cell culture experiments. The information aims to address potential issues related to the metabolic stability of the compound and to provide a framework for establishing robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the PDE6δ-KRas interaction. By binding to phosphodiesterase delta (PDEδ), it prevents the transport and membrane localization of KRAS, a key signaling protein frequently mutated in cancer. This disruption of KRAS localization inhibits downstream signaling pathways, such as the RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[1] Studies on related compounds suggest it may also induce autophagy through the AMPK-mTOR signaling pathway.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare high-concentration stock solutions in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO). To maintain the integrity of the compound, store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working dilutions for cell culture experiments, thaw a stock aliquot and make fresh dilutions in your cell culture medium immediately before use. Avoid storing diluted this compound in aqueous media for extended periods.
Q3: What are the common signs of this compound instability in my cell culture experiments?
A3: Instability of this compound in cell culture can manifest in several ways:
-
Reduced or inconsistent biological effect: You may observe a diminished or variable inhibition of cell proliferation or downstream signaling pathways in your experiments.
-
High variability between replicates: Significant differences in results between replicate wells or experiments can indicate compound degradation.
-
Precipitation: Although soluble in DMSO, this compound may have limited aqueous solubility. Precipitation in the cell culture medium could be a sign of the compound falling out of solution or degradation into less soluble byproducts.
Q4: What factors can influence the stability of this compound in cell culture medium?
A4: Several factors can affect the stability of small molecules like this compound in cell culture:
-
Serum Components: Fetal bovine serum (FBS) and other serum supplements contain enzymes that can metabolize small molecules.
-
pH of the Medium: The pH of the cell culture medium can change during incubation, and non-optimal pH levels can lead to hydrolysis of the compound.
-
Incubation Time and Temperature: Longer incubation times and higher temperatures (like 37°C) can increase the rate of degradation.
-
Exposure to Light: Some compounds are light-sensitive and can degrade upon exposure to light.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Reduced or no efficacy of this compound | Degradation in serum-containing media. | - Reduce the serum concentration if your cell line can tolerate it. - For short-term experiments, consider using serum-free media. - Heat-inactivate the serum (typically 56°C for 30 minutes) to denature some enzymes. |
| Suboptimal compound concentration. | - Perform a dose-response experiment to determine the optimal concentration for your cell line. | |
| Incorrect storage or handling of the compound. | - Prepare fresh working solutions for each experiment from a properly stored stock solution. - Minimize the exposure of the compound to light and elevated temperatures. | |
| Inconsistent results between experiments | Variability in experimental conditions. | - Standardize all experimental parameters, including cell density, incubation time, and media composition. |
| Degradation of the compound during the experiment. | - Perform a stability assay to determine the half-life of this compound under your specific experimental conditions (see Experimental Protocols section). | |
| Precipitation of the compound in the medium | Poor aqueous solubility. | - Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). - Prepare intermediate dilutions of the stock solution in the cell culture medium. - Ensure thorough but gentle mixing when adding the compound to the medium. |
Experimental Protocols
Protocol for Assessing the Metabolic Stability of this compound in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in your specific experimental setup.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plate
-
HPLC or LC-MS/MS system
-
Quenching solution (e.g., cold acetonitrile)
Methodology:
-
Prepare a working solution: Prepare a solution of this compound in your complete cell culture medium at the final concentration used in your experiments.
-
Incubation: Dispense the solution into multiple wells of a 96-well plate and incubate at 37°C in a CO₂ incubator.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours). The 0-hour time point serves as the initial concentration baseline.
-
Quenching: Immediately stop potential degradation in the collected aliquots by adding a quenching solution (e.g., 3 volumes of cold acetonitrile). This will also precipitate proteins.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the concentration of intact this compound.
-
Data Analysis: Plot the concentration of this compound versus time to determine its stability profile and calculate its half-life in the medium.
Quantitative Data Summary (Example)
Note: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Time (hours) | Concentration of this compound (µM) | Percent Remaining (%) |
| 0 | 10.0 | 100 |
| 2 | 8.5 | 85 |
| 4 | 7.2 | 72 |
| 8 | 5.8 | 58 |
| 24 | 2.1 | 21 |
| 48 | 0.5 | 5 |
Calculated Half-life (Example): Approximately 7.5 hours.
Visualizations
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and control for artifacts related to trifluoroacetic acid (TFA) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my samples?
Trifluoroacetic acid (TFA) is a strong acid commonly used in the synthesis and purification of peptides and other biomolecules.[1] It is frequently used as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) to improve peak shape and resolution.[2][3] As a result, commercially available synthetic peptides are often delivered as TFA salts, where the TFA counterion is associated with positively charged residues on the peptide.[1]
Q2: What are the most common types of TFA-related artifacts?
TFA can introduce several artifacts in experiments, including:
-
Cytotoxicity in cell-based assays: TFA can be toxic to cells, leading to reduced cell viability and proliferation, which can be mistaken for the biological effect of the compound under investigation.[4]
-
Ion suppression in mass spectrometry: TFA is a strong ion-pairing agent that can suppress the signal of the analyte of interest in electrospray ionization mass spectrometry (ESI-MS).[5][6]
-
Formation of adducts in mass spectrometry: TFA can form adducts with peptides and proteins, complicating mass spectra and potentially leading to misinterpretation of data.[7][8]
-
Ghost peaks and baseline instability in HPLC: Impurities in or degradation of TFA can lead to the appearance of "ghost peaks" and baseline drift in HPLC chromatograms.[2]
-
Alteration of peptide/protein conformation: The presence of TFA can alter the secondary structure of peptides, potentially affecting their biological activity.[1]
Q3: At what concentration does TFA become problematic in cell-based assays?
The cytotoxic concentration of TFA can vary significantly depending on the cell line and the duration of the assay. Some studies have shown that TFA concentrations as low as 10 nM can inhibit the proliferation of certain cell types.[6] It is crucial to determine the toxicity threshold for your specific cell line by running a TFA control experiment.
Troubleshooting Guides
I. Cell-Based Assays
Problem: Unexpected cytotoxicity or inhibition of cell proliferation in your experiment.
Possible Cause: The TFA counterion in your peptide or compound preparation may be causing the observed effect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying TFA-induced cytotoxicity.
Quantitative Data Summary: TFA Cytotoxicity in Various Cell Lines
| Cell Line | TFA Concentration | Observed Effect |
| H9c2 Rat Cardiomyoblasts | 10 µM | Significant protective effect of the peptide was observed, suggesting this concentration of TFA was tolerated. |
| Porcine Oocytes | 1 µM | Optimal concentration for improving maturation and developmental competence. |
| MDCK | Not specified | Cytotoxicity observed in an MTT assay. |
| A431, HT29, HeLa | Up to 1 mM | 5-FA (a TFA derivative) was significantly less toxic than 5-FU. |
Experimental Protocol: TFA Control for Cell Viability Assays
This protocol outlines the steps to determine if TFA is responsible for observed cytotoxicity using an MTT assay as an example.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate (B86663) in water)
-
TFA solution of known concentration
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
TFA Dilutions: Prepare a series of dilutions of TFA in complete cell culture medium that correspond to the final concentrations of TFA in your experimental wells.
-
Treatment: Remove the medium from the cells and replace it with the TFA-containing medium. Include a vehicle control (medium without TFA).
-
Incubation: Incubate the plate for the same duration as your experiment.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Incubate at room temperature for 15-30 minutes on a shaker.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each TFA concentration relative to the vehicle control.
II. HPLC and Mass Spectrometry
Problem: Poor peak shape, ghost peaks, baseline instability, or ion suppression in LC-MS.
Possible Cause: TFA in the mobile phase or residual TFA in the sample.
Troubleshooting Guide:
-
Ghost Peaks/Baseline Instability:
-
Use high-purity TFA: Impurities in TFA can cause artifacts. Use HPLC-grade TFA from a reputable supplier.[2]
-
Prepare fresh mobile phase: TFA can degrade over time. Prepare fresh mobile phase daily.[2]
-
Clean the LC system: TFA can be adsorbed onto the surfaces of the LC system. Flush the system with a cleaning solution. (See protocol below).
-
-
Ion Suppression in MS:
-
Reduce TFA concentration: If possible, lower the concentration of TFA in the mobile phase.
-
Use an alternative ion-pairing agent: Consider using formic acid (FA) or difluoroacetic acid (DFA) as alternatives to TFA.[9]
-
Post-column addition of a base: The addition of a weak base, such as ammonium (B1175870) hydroxide, post-column can help to dissociate the analyte-TFA ion pair and improve signal intensity.[4][5]
-
Use supercharging agents: Certain additives can rescue ion signals from TFA-induced suppression.[6][10]
-
Diagram of TFA-Induced Ion Suppression in ESI-MS:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural Characterization and Immunomodulatory Activity of a Novel Mannoglucogalactan from Tremella aurantialba: Implications for Natural Immunotherapy [mdpi.com]
- 4. Frontiers | Tumor Necrosis Factor Receptor-Associated Factor Regulation of Nuclear Factor κB and Mitogen-Activated Protein Kinase Pathways [frontiersin.org]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. Differential activation of MAPK signaling pathways by TGF-beta1 forms the molecular mechanism behind its dose-dependent bidirectional effects on hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Dose-response curve optimization for Deltasonamide 1 TFA.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the dose-response curve optimization of Deltasonamide 1 TFA.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of the interaction between phosphodiesterase 6δ (PDE6δ) and KRas.[1] PDE6δ acts as a chaperone protein for farnesylated KRas, transporting it from the cytoplasm to the plasma membrane. By binding to PDE6δ, this compound prevents the PDE6δ-KRas complex formation, leading to the mislocalization of KRas and subsequent inhibition of its downstream signaling pathways, including the RAF/MEK/ERK and PI3K/AKT pathways. This disruption of KRas signaling ultimately results in decreased cell proliferation and the induction of apoptosis in cancer cells harboring KRas mutations.
Q2: What is the recommended starting concentration range for a dose-response experiment?
Based on published data, a broad concentration range from 0.375 µM to 12 µM has been used to assess the effect of Deltasonamide 1 on the proliferation of human pancreatic cancer cell lines.[1] For initial dose-finding experiments, it is advisable to test a wide range of concentrations (e.g., 0.01 µM to 100 µM) using a log or semi-log dilution series to determine the approximate IC50 value. Subsequent experiments can then focus on a narrower range of concentrations around the estimated IC50 to generate a more precise dose-response curve.
Q3: What is the recommended incubation time for cell-based assays?
An incubation time of 60 hours has been reported to be effective for observing the inhibitory effects of Deltasonamide 1 on the proliferation of human pancreatic cancer cell lines.[1] However, the optimal incubation time may vary depending on the cell line and the specific assay being performed. It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your experimental system.
Q4: How should I prepare and store this compound?
This compound is soluble in water. For cell-based assays, it is common to prepare a concentrated stock solution in a suitable solvent like sterile water or DMSO. One source indicates a solubility of 200 mg/mL in water with the need for ultrasonic treatment. It is crucial to refer to the manufacturer's specific instructions on the product datasheet for the most accurate solubility and storage information. Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: No or weak inhibitory effect observed.
| Possible Cause | Troubleshooting Steps |
| Compound Inactivity | - Ensure proper storage of this compound (protect from light and moisture). - Prepare fresh stock solutions. - Confirm the identity and purity of the compound if possible. |
| Suboptimal Concentration Range | - Test a broader range of concentrations (e.g., from nanomolar to high micromolar). - Perform a preliminary dose-finding experiment to identify the active range. |
| Inappropriate Incubation Time | - Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration for your cell line. |
| Cell Line Insensitivity | - Verify that the cell line used has a functional KRas signaling pathway that is sensitive to inhibition. - Consider using a positive control cell line known to be sensitive to KRas pathway inhibitors. |
| Assay Issues | - Ensure the chosen assay (e.g., MTT, CellTiter-Glo) is appropriate and optimized for your cell line. - Include appropriate positive and negative controls for the assay itself. |
Problem 2: High variability between replicates.
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of the compound dilutions to add to the wells. |
| Uneven Cell Seeding | - Ensure a single-cell suspension before seeding. - Mix the cell suspension thoroughly between plating wells. - Avoid edge effects by not using the outer wells of the plate or by filling them with sterile media. |
| Compound Precipitation | - Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. - If precipitation is observed, consider using a different solvent or a lower final concentration of the solvent in the culture medium. |
| Cell Clumping | - Ensure cells are well-dispersed before and during plating. - Consider using a cell-detaching agent that is gentle on the cells. |
Problem 3: Inconsistent IC50 values across experiments.
| Possible Cause | Troubleshooting Steps |
| Variations in Experimental Conditions | - Standardize all experimental parameters, including cell passage number, seeding density, incubation time, and reagent concentrations. |
| Cell Passage Number | - Use cells within a consistent and low passage number range, as prolonged culturing can alter their characteristics and drug sensitivity. |
| Serum Lot Variability | - If using fetal bovine serum (FBS), test and use a single lot for a series of experiments to minimize variability. |
| Data Analysis Method | - Use a consistent and appropriate non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response data and calculate the IC50. |
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Cell Proliferation Assay
| Concentration (µM) | % Inhibition (Mean) | % Inhibition (SD) |
| 0.01 | 2.5 | 1.1 |
| 0.1 | 10.2 | 2.5 |
| 1 | 48.7 | 4.3 |
| 10 | 95.1 | 1.8 |
| 100 | 98.9 | 0.9 |
This is example data and should be replaced with experimental results.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (e.g., using MTT)
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in culture medium. A typical starting range could be from 200 µM down to 0.02 µM.
-
Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. This will result in a 1X final concentration.
-
Include vehicle control (e.g., water or DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 60 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the % inhibition against the log of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Mandatory Visualization
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for dose-response curve generation.
Caption: Troubleshooting logic for weak or no inhibitory effect.
References
Validation & Comparative
Head-to-Head Comparison of Deltasonamide 1 TFA and Deltaflexin Inhibitors in Targeting the KRAS-PDE6D Axis
For Researchers, Scientists, and Drug Development Professionals
The trafficking of KRAS to the plasma membrane, a critical step for its oncogenic signaling, is mediated by the chaperone protein phosphodiesterase 6 delta (PDE6D). Disrupting the KRAS-PDE6D interaction has emerged as a promising therapeutic strategy. This guide provides a detailed head-to-head comparison of two key classes of PDE6D inhibitors: Deltasonamides, represented by the high-affinity compound Deltasonamide 1 TFA, and the more recently developed Deltaflexin inhibitors. We present key experimental data, detailed protocols, and signaling pathway visualizations to aid researchers in selecting and utilizing these chemical probes.
Data Presentation: Quantitative Comparison of Inhibitor Performance
The following tables summarize the key performance metrics for Deltasonamide and Deltaflexin inhibitors based on available experimental data. It is important to note that the data are compiled from different studies and direct comparison should be made with caution.
| Inhibitor | Target | Binding Affinity (Kd) | Reference |
| This compound | PDE6δ-KRAS | 203 pM | [1] |
| Deltasonamide 2 TFA | PDEδ | ~385 pM | [2] |
| Deltaflexin-1 | PDE6D/avi-K-RasFMe | 3.61 µM | [3][4] |
| Deltaflexin-2 | PDE6D/avi-K-RasFMe | 2.92 µM | [3] |
| Deltaflexin-3 | PDE6D | Low Nanomolar | [5][6] |
Table 1: In Vitro Binding Affinity. Comparison of the dissociation constants (Kd) of Deltasonamide and Deltaflexin inhibitors for PDE6D or the PDE6D-KRAS complex.
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 | Reference |
| Deltaflexin-1 | HCT116 (KRASG13D) | Cell Viability | 11 µM | [4] |
| MDA-MB-231 (KRASG13D) | Cell Viability | 7.2 µM | [4] | |
| Deltaflexin-3 | MIA PaCa-2 (KRASG12C) | Cell Viability | 6 ± 1 µM | [5] |
Mechanism of Action: Inhibition of the KRAS-PDE6D Interaction and Downstream Signaling
Both Deltasonamide and Deltaflexin inhibitors function by competitively binding to the hydrophobic prenyl-binding pocket of PDE6D, thereby preventing its interaction with farnesylated KRAS. This disruption leads to the mislocalization of KRAS from the plasma membrane to endomembranes, consequently inhibiting its downstream signaling cascades, including the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. This ultimately results in reduced cancer cell proliferation and survival.[5][7]
Recent studies on Deltaflexin-3 have shown that its combination with Sildenafil, a PKG2 activator, can more potently inhibit PDE6D/K-Ras binding and reduce the phosphorylation of MEK, ERK, AKT, and S6.[5]
Figure 1: KRAS Signaling Pathway and Inhibitor Action. This diagram illustrates the KRAS activation cycle, its trafficking to the plasma membrane mediated by PDE6D, and the subsequent activation of the RAF/MEK/ERK and PI3K/AKT/mTOR downstream signaling pathways. Deltasonamide and Deltaflexin inhibitors block the interaction between KRAS and PDE6D.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity (Kd) Determination
This protocol is a generalized procedure based on methods cited for PDE6D inhibitor analysis.[4][8]
-
Immobilization of Ligand:
-
Sensor Chip: A CM5 sensor chip is typically used.
-
Ligand: N-terminally avi-tagged and farnesylated KRAS (K-RasFMe) is captured on a neutravidin-coupled sensor chip.
-
Procedure: The chip surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Neutravidin is then injected to immobilize it on the chip surface. Unreacted groups are blocked with ethanolamine. Finally, avi-tagged K-RasFMe is injected and captured by the neutravidin.
-
-
Analyte Interaction:
-
Analyte: Purified PDE6D protein is used as the analyte.
-
Inhibitors: this compound or Deltaflexin are serially diluted in running buffer.
-
Procedure: A constant concentration of PDE6D is pre-incubated with varying concentrations of the inhibitor before being injected over the K-RasFMe-coated sensor chip surface. A running buffer (e.g., HBS-P+) is used throughout the experiment.
-
-
Data Analysis:
-
The association and dissociation rates are monitored in real-time.
-
The equilibrium dissociation constant (Kd) is calculated by fitting the dose-response curves of the inhibitor's effect on PDE6D binding to K-RasFMe.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved PDE6D Inhibitor Combines with Sildenafil To Inhibit KRAS Mutant Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Improved PDE6D Inhibitor Combines with Sildenafil To Inhibit KRAS Mutant Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orbilu.uni.lu [orbilu.uni.lu]
Assessing the Specificity of Deltasonamide 1 TFA Against Other Phosphodiesterases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the specificity of Deltasonamide 1 TFA, a potent PDEδ (phosphodiesterase delta, also known as PDE6δ) inhibitor, against other members of the phosphodiesterase (PDE) superfamily. Given the critical role of PDEs in regulating cyclic nucleotide signaling, understanding the selectivity profile of a PDE inhibitor is paramount for predicting its therapeutic efficacy and potential off-target effects.
Deltasonamide 1 has been identified as a high-affinity PDEδ-KRas inhibitor with a dissociation constant (K_d) in the picomolar range, highlighting its potential as a chemical probe to investigate PDEδ function and as a starting point for the development of novel therapeutics, particularly in oncology.[1] However, a comprehensive public dataset of its inhibitory activity against a full panel of other PDE families is not currently available.
This guide outlines the standard methodologies for determining such a selectivity profile and presents a hypothetical comparative analysis based on the expected high selectivity of this compound.
Comparative Analysis of PDE Inhibition
To contextualize the expected specificity of this compound, the following table presents hypothetical IC50 values against a panel of representative phosphodiesterase enzymes. These values are compared with those of well-characterized non-selective and selective PDE inhibitors.
| Compound | PDE1 (CaM-stimulated) IC50 (nM) | PDE2 (cGMP-stimulated) IC50 (nM) | PDE3 (cGMP-inhibited) IC50 (nM) | PDE4 (cAMP-specific) IC50 (nM) | PDE5 (cGMP-specific) IC50 (nM) | PDEδ (PDE6δ) IC50 (nM) | PDE7 (cAMP-specific) IC50 (nM) | PDE8 (cAMP-specific) IC50 (nM) | PDE9 (cGMP-specific) IC50 (nM) | PDE10 (cAMP/cGMP) IC50 (nM) | PDE11 (cAMP/cGMP) IC50 (nM) |
| This compound (Hypothetical) | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | 0.2 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| IBMX (Non-selective) | 2,000-12,000 | 4,000-50,000 | 800-19,000 | 2,000-24,000 | 1,000-13,000 | - | 18,000 | 60,000 | 4,000 | 1,000 | 1,000 |
| Rolipram (PDE4-selective) | >10,000 | >10,000 | >10,000 | 50-200 | >10,000 | - | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Sildenafil (PDE5-selective) | 280 | 3,500 | >10,000 | 7,400 | 3.5 | 21 | >10,000 | >10,000 | >10,000 | 930 | 1,700 |
Note: The IC50 values for this compound are hypothetical and serve to illustrate its expected high selectivity for PDEδ. The values for IBMX, Rolipram, and Sildenafil are representative values from published literature and may vary depending on assay conditions.
Experimental Protocols
To empirically determine the specificity of this compound, a comprehensive in vitro phosphodiesterase activity assay would be performed. The following protocol outlines a typical fluorescence polarization (FP)-based assay, a common method for high-throughput screening of PDE inhibitors.
Protocol: In Vitro Phosphodiesterase Activity Assay (Fluorescence Polarization)
1. Principle:
This assay measures the enzymatic activity of PDEs by detecting the conversion of a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP or FAM-cGMP) to its corresponding monophosphate. The small, fluorescently labeled substrate rotates rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by a PDE, the resulting fluorescent monophosphate is captured by a binding agent, creating a much larger complex that rotates more slowly, leading to a high fluorescence polarization signal. The degree of inhibition by a test compound is determined by the reduction in the fluorescence polarization signal.
2. Materials:
-
Recombinant human PDE enzymes (PDE1-5, PDE7-11)
-
This compound
-
Reference PDE inhibitors (e.g., IBMX, Rolipram, Sildenafil)
-
Fluorescently labeled substrates (e.g., FAM-cAMP, FAM-cGMP)
-
PDE Assay Buffer
-
Binding Agent (specific for 5'-monophosphates)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
3. Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., from 1 mM to 10 pM).
-
Prepare similar dilution series for the reference inhibitors.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 2.5 µL) of the diluted test compounds, reference inhibitors, or DMSO (vehicle control) to the wells of the 384-well plate.
-
-
Enzyme Addition:
-
Dilute each recombinant PDE enzyme to its optimal concentration in PDE Assay Buffer.
-
Add the diluted enzyme solution (e.g., 10 µL) to the respective wells containing the compounds.
-
Include "no enzyme" control wells containing only assay buffer.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorescently labeled substrate (e.g., 12.5 µL of FAM-cAMP or FAM-cGMP) to all wells.
-
Incubate the plate at room temperature for a specific duration (e.g., 60 minutes), protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the enzymatic reaction and prepare for detection by adding the Binding Agent solution (e.g., 25 µL) to all wells.
-
Incubate the plate for an additional period (e.g., 30 minutes) at room temperature, protected from light, to allow for the binding of the product to the agent.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each PDE.
-
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Simplified signaling pathway illustrating the role of phosphodiesterases (PDEs).
Caption: Experimental workflow for the in vitro PDE activity assay.
References
Benchmarking Deltasonamide 1 TFA Against Novel KRas-PDE6δ Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction between KRas and its trafficking chaperone, phosphodiesterase type 6 delta (PDE6δ), has emerged as a critical nexus in oncogenic KRas signaling. Inhibition of this interaction prevents the proper localization of KRas to the plasma membrane, thereby abrogating its downstream effects on cell proliferation and survival. Deltasonamide (B607054) 1, a member of the deltasonamide family of inhibitors, has been investigated for its potential to disrupt this protein-protein interaction. This guide provides a comparative analysis of Deltasonamide 1 TFA against recently developed, novel KRas-PDE6δ inhibitors, offering a resource for researchers in the field of Ras-targeted cancer therapy.
Executive Summary
While direct head-to-head comparative data for this compound against the latest generation of KRas-PDE6δ inhibitors is limited, this guide consolidates available preclinical data to facilitate an informed assessment. Deltasonamides, including the related compound Deltasonamide 2, are characterized by high binding affinity to PDE6δ. However, their development has been challenged by issues of poor cellular potency and metabolic stability. In contrast, novel inhibitors such as Deltaflexins and spiro-cyclic compounds have been engineered to improve cellular activity and in vivo efficacy. Furthermore, the advent of proteolysis-targeting chimeras (PROTACs) targeting PDE6δ represents a paradigm shift from inhibition to targeted degradation. This guide presents the available quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows to aid in the evaluation of these competing strategies.
Data Presentation: A Comparative Overview of KRas-PDE6δ Inhibitors
The following tables summarize the available quantitative data for Deltasonamide 1 and its counterparts. It is crucial to note that the data presented is compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Biochemical and Cellular Activity of Deltasonamide 1 and Novel KRas-PDE6δ Inhibitors
| Compound | Target Binding (Kd) | Cellular Potency (IC50) | Cell Line(s) | Key Findings & Limitations |
| This compound | Data not available | Antiproliferative and cytotoxic effects observed[1] | Tsc2-null MEFs | Disrupts Rheb-PDEδ interaction[1]. Specific Kd for PDE6δ and IC50 in KRas-mutant cancer cells are not readily available in the public domain. |
| Deltasonamide 2 | ~385 pM[2] | EC50 values in the low micromolar range[3] | Colorectal cancer cell lines[3] | High affinity inhibitor, but like other deltasonamides, may face challenges with cellular potency and metabolic stability. |
| Deltaflexin-1 | 3.61 ± 0.02 µM[4] | 11 µM (HCT116), 7.2 µM (MDA-MB-231)[4] | HCT116 (KRas G13D), MDA-MB-231 (KRas G13D)[4] | Designed for improved cell penetration, showing a better correlation between in vitro and in cellulo potency compared to Deltasonamide 2[4]. |
| Deltaflexin-2 | 2.92 ± 0.02 µM[4] | Data not available | Demonstrates a favorable in vitro to in cellulo potency ratio[4]. | |
| Spiro-cyclic Inhibitor (cpd 36l) | 127 ± 16 nM | 6.3 ± 1.7 µmol/L | Mia PaCa-2 (pancreatic) | Showed potent in vitro and in vivo antitumor activity in pancreatic cancer models. |
| PDE6δ PROTAC Degrader (cpd 17f) | Induces PDE6δ degradation | Improved antiproliferative potency over inhibitor | SW480 (colorectal) | Offers a novel mechanism of action by inducing target degradation, potentially leading to a more sustained therapeutic effect[5]. |
Experimental Protocols
To ensure reproducibility and facilitate the design of future comparative studies, detailed methodologies for key experiments are provided below.
Fluorescence Polarization (FP) Assay for PDE6δ Binding
This assay measures the binding affinity of inhibitors to PDE6δ by monitoring the change in polarization of a fluorescently labeled ligand.
-
Principle: A small, fluorescently labeled peptide derived from a known PDE6δ binding partner (e.g., the C-terminus of KRas) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger PDE6δ protein, the tumbling rate slows, leading to an increase in polarization. Test compounds that inhibit this interaction will displace the fluorescent peptide, causing a decrease in polarization.
-
Materials:
-
Recombinant human PDE6δ protein
-
Fluorescently labeled farnesylated KRas C-terminal peptide (e.g., with FITC or TAMRA)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black assay plates
-
Test compounds (this compound and novel inhibitors)
-
-
Procedure:
-
Prepare a solution of the fluorescent peptide and PDE6δ in assay buffer. The concentration of PDE6δ should be at or below the Kd of the peptide interaction to ensure assay sensitivity.
-
Serially dilute the test compounds in assay buffer.
-
In a 384-well plate, add the test compounds, followed by the PDE6δ/fluorescent peptide mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation. Ki values can then be calculated using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time, label-free analysis of the binding kinetics (association and dissociation rates) and affinity of an inhibitor to its target.
-
Principle: One interactant (e.g., PDE6δ) is immobilized on a sensor chip. The other interactant (the inhibitor) is flowed over the surface. Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of surface plasmon resonance.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Recombinant human PDE6δ protein
-
Amine coupling reagents (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds
-
-
Procedure:
-
Immobilize recombinant PDE6δ onto the sensor chip surface via amine coupling.
-
Prepare a series of dilutions of the test compound in running buffer.
-
Inject the compound dilutions over the sensor surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary.
-
Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells
CETSA is a powerful method to verify that a compound binds to its intended target within a cellular environment.
-
Principle: Ligand binding can stabilize a target protein, leading to an increase in its melting temperature. In CETSA, cells are treated with a compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified. An increase in the thermal stability of the target protein in the presence of the compound indicates target engagement.
-
Materials:
-
KRas-mutant cancer cell line
-
Cell culture medium and reagents
-
Test compounds
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Instrumentation for protein quantification (e.g., Western blot apparatus, ELISA reader)
-
-
Procedure:
-
Culture cells to a suitable confluency.
-
Treat cells with the test compound or vehicle control for a defined period.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble PDE6δ in the supernatant using a suitable method like Western blotting or ELISA.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization.
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified formatting requirements.
Caption: The KRas signaling pathway and the point of intervention for PDE6δ inhibitors.
Caption: A generalized experimental workflow for the screening and evaluation of KRas-PDE6δ inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel PDEδ Degraders for the Treatment of KRAS Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Deltasonamide 1 TFA
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Deltasonamide 1 TFA, a potent PDE6δ-KRas inhibitor. Adherence to these protocols is essential for protecting personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The trifluoroacetic acid (TFA) salt form necessitates careful handling due to its potential corrosive and toxic properties.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. Consider double gloving. |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Always consult the official Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date safety information. In case of exposure, follow standard first-aid procedures and seek immediate medical attention.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to comply with general laboratory safety standards. However, always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
Experimental Workflow for Disposal:
Safeguarding Your Research: A Comprehensive Guide to Handling Deltasonamide 1 TFA
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Deltasonamide 1 TFA. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these protocols, you can mitigate risks and handle this novel PDE6δ-KRas inhibitor with confidence.
This compound is a potent inhibitor of the PDE6δ-KRas interaction, a critical pathway in cancer research. Due to its potency, strict adherence to safety protocols is necessary to prevent accidental exposure and ensure the integrity of your experiments. The trifluoroacetic acid (TFA) salt form also requires specific handling considerations due to its corrosive nature.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. This is based on a risk assessment considering its potency and the hazards of trifluoroacetic acid.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended for low-volume applications). Consider double gloving. | To prevent skin contact with the potent compound and corrosive TFA salt. |
| Eye Protection | Safety glasses with side shields, chemical splash goggles, or a full-face shield. | To protect eyes from dust, mists, and splashes. An emergency eye wash station must be readily available. |
| Skin and Body Protection | Lab coat. Consider sleeve protectors for added safety. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a properly functioning chemical fume hood. | To avoid inhalation of dust, mists, or vapors. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for safely handling this compound from receipt to use.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, bases, and metals.
-
-
Preparation and Use:
-
All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation risk.
-
Before handling, ensure all required PPE is correctly worn.
-
Use dedicated equipment (spatulas, weighing paper, etc.) and clean it thoroughly after use.
-
When preparing solutions, add the compound to the solvent slowly to avoid splashing.
-
-
Spill Management:
-
Minor Spills (<500 mL not posing an immediate threat):
-
Evacuate the immediate area and alert colleagues.
-
Wearing appropriate PPE, confine the spill using an inert absorbent material (e.g., spill kit).
-
Double bag the spill waste in clear plastic bags, label it as hazardous waste, and arrange for collection.
-
-
Major Spills:
-
Evacuate the laboratory immediately and notify emergency personnel.
-
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: this compound waste should be segregated from other chemical waste streams.
-
Containerization: Collect all waste, including empty containers, disposable pipettes, and contaminated gloves, in a dedicated, closed, and clearly labeled hazardous waste container.
-
Disposal Procedure: Do not dispose of this compound down the drain. All waste must be disposed of as hazardous chemical waste through your institution's Environmental Health & Safety (EH&S) department. Follow their specific procedures for chemical waste collection requests.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety when working with this compound.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
